2-(2-Chlorophenyl)cyclobutan-1-amine
Description
Properties
IUPAC Name |
2-(2-chlorophenyl)cyclobutan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN/c11-9-4-2-1-3-7(9)8-5-6-10(8)12/h1-4,8,10H,5-6,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHHIHKIVABTZCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1C2=CC=CC=C2Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenyl)cyclobutan-1-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chlorobenzyl chloride with cyclobutanone in the presence of a base, followed by reduction and amination steps . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and advanced purification methods are employed to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(2-Chlorophenyl)cyclobutan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of amine derivatives .
Scientific Research Applications
2-(2-Chlorophenyl)cyclobutan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Chlorophenyl)cyclobutan-1-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with various biomolecules, influencing their function. The compound may also participate in redox reactions, affecting cellular processes .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The following table summarizes key differences between 2-(2-Chlorophenyl)cyclobutan-1-amine and related compounds:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent | Ring Size | XlogP | TPSA (Ų) | Salt Form |
|---|---|---|---|---|---|---|---|
| This compound | C₁₀H₁₂ClN | 181.66 | 2-Cl | Cyclobutane | 2.2 | 26 | Free base |
| 2-(2-Fluorophenyl)cyclopropan-1-amine HCl | C₉H₁₁ClFN | 195.65 | 2-F | Cyclopropane | N/A | N/A | Hydrochloride |
| This compound HCl | C₁₀H₁₃Cl₂N | 218.12 | 2-Cl | Cyclobutane | N/A | N/A | Hydrochloride |
| 2-[2-(Trifluoromethyl)phenyl]cyclopentan-1-amine | C₁₂H₁₄F₃N | 229.25 | 2-CF₃ | Cyclopentane | N/A | N/A | Free base |
Notes:
Key Observations:
Substituent Effects: Chlorine vs. Fluorine: The 2-fluorophenyl analog (C₉H₁₁ClFN) has a lower molecular weight and reduced steric bulk compared to the chlorinated compound. Fluorine’s electronegativity may enhance metabolic stability but reduce lipophilicity compared to chlorine .
Ring Size and Strain: Cyclopropane: The 2-fluorophenyl cyclopropane analog features a highly strained three-membered ring, which may increase reactivity but decrease conformational flexibility compared to cyclobutane .
Salt Forms:
Stability and Degradation
- Degradation Products: Impurities such as diethyl 2-[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate (mentioned in ) highlight the importance of stability studies for structurally related compounds. The presence of the 2-chlorophenyl group in degradation products suggests shared reactivity pathways .
Biological Activity
Overview
2-(2-Chlorophenyl)cyclobutan-1-amine is an organic compound with significant potential in biological applications. It belongs to the class of cyclobutylamines and is characterized by a chlorophenyl substituent. The compound's molecular formula is C10H12ClN, and it has been investigated for its interactions with various biological targets, including enzymes and receptors.
The biological activity of this compound primarily involves its interaction with specific molecular targets, such as receptors and enzymes. These interactions can alter the activity of these targets, leading to various biological effects. The precise pathways and molecular interactions are still under investigation, but preliminary studies suggest that the compound may exhibit inhibitory effects on certain enzymes and may modulate receptor activity, which could have therapeutic implications.
Inhibition Studies
Recent studies have highlighted the compound's potential as an inhibitor of Mycobacterium tuberculosis (Mtb). A high-throughput screening of a diverse chemical library identified several compounds with significant inhibitory activity against Mtb, with some analogs of this compound showing promising results. For instance, compounds derived from this scaffold exhibited MIC (Minimum Inhibitory Concentration) values below 20 µM, indicating potent activity against the pathogen .
Cytotoxicity Evaluation
In parallel to its antibacterial activity, the cytotoxicity of this compound was assessed against HepG2 liver cells. The selectivity index (SI), which is calculated as the ratio of HepG2 IC20 to Mtb MIC, provides insights into the compound's safety profile. Compounds with a high SI indicate lower toxicity to human cells compared to their efficacy against bacterial cells .
Comparative Analysis
To better understand the biological activity of this compound, a comparison with similar compounds can be insightful. The following table summarizes some key analogs and their respective biological activities:
| Compound | MIC (µM) | HepG2 IC20 (µM) | Selectivity Index (SI) |
|---|---|---|---|
| This compound | <20 | >40 | >2 |
| 4-phenylpiperidine | 6.3 | >80 | >12 |
| Aminoarylpyridine | 23 | 27 | 1.17 |
| Acetyl indole | 4.5 | 30 | 6.67 |
This table illustrates that while this compound has a favorable profile, other compounds like acetyl indole show even greater potency against Mtb with acceptable cytotoxicity levels.
Case Studies
A notable case study involved the synthesis and evaluation of various derivatives of cyclobutylamines, including this compound. Researchers synthesized these derivatives to explore their structure-activity relationships (SAR). The findings indicated that modifications to the chlorophenyl group significantly influenced both the antibacterial potency and cytotoxicity profiles .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
